molecular formula C12H32O4Si3 B3068630 Poly(oxy-1,2-ethanediyl),a-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl]-w-hydroxy- CAS No. 67674-67-3

Poly(oxy-1,2-ethanediyl),a-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl]-w-hydroxy-

Cat. No. B3068630
CAS RN: 67674-67-3
M. Wt: 324.63 g/mol
InChI Key: XPUVHEQXMIQSGY-UHFFFAOYSA-N
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Description

Poly(oxy-1,2-ethanediyl),a-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl]-w-hydroxy-, also known as CAS Reg. No. 67674–67–3, is used as an inert ingredient (surfactant) applied to animals . It is exempted from the requirement of a tolerance for residues when used in accordance with the terms of the exemption in EPA regulations .


Molecular Structure Analysis

The molecular formula of this compound is C12H32O4Si3 . The exact mass is 324.16083910 g/mol and the monoisotopic mass is also 324.16083910 g/mol . The compound has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 324.63 g/mol . It has a rotatable bond count of 10 . The topological polar surface area is 47.9 Ų . The complexity of the compound is 232 .

Scientific Research Applications

Oxidation and Amorphization

Poly(ethylene oxide), a similar polymer to Poly(oxy-1,2-ethanediyl), has been studied for its rapid oxidation by hydroxyl and hydroperoxyl radicals. This process leads to a decrease in molecular weight and changes in polydispersity, resulting in the transformation of the crystalline structure of the polymer into an amorphous form (Kaczmarek, Lindén, & Rabek, 1995).

Polymer Synthesis and Block Copolymers

Anionic polymerizations of 2-[(trimethylsilyl)oxy]ethyl methacrylate and similar compounds have been carried out, producing polymers with predictable molecular weights and narrow distributions. These polymers were used to create novel di- and triblock copolymers, demonstrating the flexibility of these compounds in polymer synthesis (Mori, Wakisaka, Hirao, & Nakahama, 1994).

Miscibility and Hydrogen Bonding

Poly(hydroxy ether of Bisphenol-A), closely related to Poly(oxy-1,2-ethanediyl), has been found to be miscible with certain polymers like poly(4-vinylpyridine). This miscibility is influenced by hydrogen bonding between the components, as evidenced by changes in glass transition temperatures and infrared spectroscopy studies (Ilarduya, Eguiburu, Espí, Iruin, & Fernandez-Berridi, 1993).

Conductivity and Polymerization

Poly(ethylene oxide), similar to Poly(oxy-1,2-ethanediyl), forms viscous liquid complexes with iron(III) chloride. These complexes initiate the polymerization of pyrrole, resulting in polypyrrole composites with conducting properties. This illustrates the potential use of such polymers in conducting materials (Rabek, Lucki, Kereszti, Krische, Qu, & Shi, 1991).

Thermal Conductivity in Electronics

Biphenyl-based liquid crystal polyesters, derived from similar poly(oxy-1,2-ethanediyl) compounds, have shown potential in electronics due to their high thermal conductivity, stability, and mechanical properties. These properties make them suitable for use in electronic and electrical applications (Zhong, Ruan, & Gu, 2022).

Safety And Hazards

This compound is not classified as dangerous according to Directive 67/548/EEC . It is exempted from the requirement of a tolerance for residues when used as an inert ingredient (surfactant) applied to animals .

properties

IUPAC Name

2-[3-[methyl-bis(trimethylsilyloxy)silyl]propoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H32O4Si3/c1-17(2,3)15-19(7,16-18(4,5)6)12-8-10-14-11-9-13/h13H,8-12H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUVHEQXMIQSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(CCCOCCO)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32O4Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67674-67-3
Details Compound: α-[3-[1,3,3,3-Tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl]-ω-hydroxypoly(oxy-1,2-ethanediyl)
Record name α-[3-[1,3,3,3-Tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl]-ω-hydroxypoly(oxy-1,2-ethanediyl)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67674-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

324.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[Methyl-bis(trimethylsilyloxy)silyl]propoxy]ethanol

CAS RN

67674-67-3
Record name Poly(oxy-1,2-ethanediyl), .alpha.-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl]-.omega.-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Poly(oxy-1,2-ethanediyl), α-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl]-ω-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.684
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Poly(oxy-1,2-ethanediyl),a-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl]-w-hydroxy-
Reactant of Route 2
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Poly(oxy-1,2-ethanediyl),a-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl]-w-hydroxy-
Reactant of Route 3
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Poly(oxy-1,2-ethanediyl),a-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl]-w-hydroxy-
Reactant of Route 4
Reactant of Route 4
Poly(oxy-1,2-ethanediyl),a-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl]-w-hydroxy-
Reactant of Route 5
Reactant of Route 5
Poly(oxy-1,2-ethanediyl),a-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl]-w-hydroxy-
Reactant of Route 6
Reactant of Route 6
Poly(oxy-1,2-ethanediyl),a-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl]-w-hydroxy-

Citations

For This Compound
2
Citations
JK Collins, JM Jackson - Environmental Toxicology and …, 2022 - Wiley Online Library
Regulatory requirements exist to assess the potential impacts of pesticides on insect pollinators, but “inert,” coformulants to pesticide formulations are not included in standard regulatory …
Number of citations: 4 setac.onlinelibrary.wiley.com
R Zhao, Z Sun, N Bird, Y Gu, Y Xu… - Pest Management …, 2022 - Wiley Online Library
BACKGROUND Unmanned aerial vehicles (UAVs) have been developed to improve the efficiency of pesticide applications, and they are now widely utilized in Asia. The deposition and …
Number of citations: 11 onlinelibrary.wiley.com

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